molecular formula C19H18N2O2 B14527511 1-(4-Methoxyphenyl)-3-[(quinolin-5-yl)amino]propan-1-one CAS No. 62365-95-1

1-(4-Methoxyphenyl)-3-[(quinolin-5-yl)amino]propan-1-one

Cat. No.: B14527511
CAS No.: 62365-95-1
M. Wt: 306.4 g/mol
InChI Key: RXGQXXTWTTYNSD-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-[(quinolin-5-yl)amino]propan-1-one is an organic compound that features a methoxyphenyl group and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-[(quinolin-5-yl)amino]propan-1-one typically involves the reaction of 4-methoxybenzaldehyde with quinoline derivatives under specific conditions. One common method involves the use of a base catalyst to facilitate the condensation reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-[(quinolin-5-yl)amino]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require catalysts like palladium or copper and may be carried out under inert atmospheres.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

1-(4-Methoxyphenyl)-3-[(quinolin-5-yl)amino]propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-[(quinolin-5-yl)amino]propan-1-one involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. This interaction can lead to the disruption of cellular processes, making the compound a candidate for anticancer and antimicrobial therapies .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-2-[(quinolin-5-yl)amino]ethan-1-one
  • 1-(4-Methoxyphenyl)-3-[(quinolin-6-yl)amino]propan-1-one
  • 1-(4-Methoxyphenyl)-3-[(quinolin-8-yl)amino]propan-1-one

Uniqueness

1-(4-Methoxyphenyl)-3-[(quinolin-5-yl)amino]propan-1-one is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the methoxy group and the quinoline moiety provides a distinct set of chemical and biological properties that differentiate it from other similar compounds .

Properties

CAS No.

62365-95-1

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-(quinolin-5-ylamino)propan-1-one

InChI

InChI=1S/C19H18N2O2/c1-23-15-9-7-14(8-10-15)19(22)11-13-21-18-6-2-5-17-16(18)4-3-12-20-17/h2-10,12,21H,11,13H2,1H3

InChI Key

RXGQXXTWTTYNSD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCNC2=CC=CC3=C2C=CC=N3

Origin of Product

United States

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